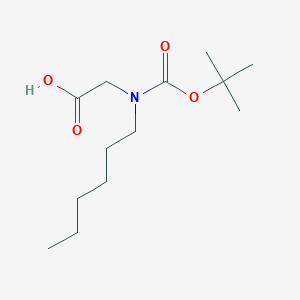

N-Boc-N-hexyl-glycine

Description

N-Boc-N-Hexyl-Glycine is a modified glycine derivative featuring two substituents on the amino group: a tert-butoxycarbonyl (Boc) protecting group and a hexyl chain. Its molecular formula is C₁₃H₂₅NO₄ (estimated molecular weight ~283.34 g/mol), distinguishing it from simpler glycine derivatives .

Properties

IUPAC Name |

2-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-5-6-7-8-9-14(10-11(15)16)12(17)18-13(2,3)4/h5-10H2,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTGZNLMXNKQAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CC(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Boc protection of glycine employs di-tert-butyl dicarbonate ((Boc)₂O) in an alkaline aqueous medium. As detailed in CN104276964A, L-glycine is dissolved in sodium bicarbonate solution (pH ≥ 10) to deprotonate the amino group, facilitating nucleophilic attack on (Boc)₂O. The reaction proceeds via the following stoichiometry:

Key parameters include:

Yield Optimization

CN104276964A reports a 93.87% yield for Boc-glycine using a three-step (Boc)₂O addition protocol (8g + 8g + 9g over 8 hours). Comparative studies indicate that extending reaction time beyond 4 hours per batch minimizes residual glycine, as confirmed by HPLC.

N-Hexylation of Boc-Protected Glycine

Alkylation Strategies

N-hexylation introduces the hexyl group via nucleophilic substitution. The ACS Omega study outlines a green approach using hexyl bromide in dimethylformamide (DMF) with potassium carbonate as a base:

Reaction Conditions :

Challenges and Solutions

-

Racemization risk : Mitigated by avoiding elevated temperatures (>70°C) and strong bases like NaOH.

-

Byproduct formation : Hexyl ether byproducts are minimized using anhydrous conditions and molecular sieves.

-

Yield data : The ACS Omega protocol achieves 85–89% yield for analogous N-alkyl glycines, with hexyl derivatives showing slightly reduced yields due to steric effects.

Crystallization and Purification Techniques

Solvent Selection

Post-synthesis purification leverages crystallization from non-polar solvents. CN112661672A demonstrates that seeding with 0.5–1.0 wt% Boc-amino acid crystals in hexane or cyclohexane induces controlled crystallization, yielding >99% purity.

Table 1: Crystallization Efficiency Across Solvents

| Solvent | Yield (%) | Purity (HPLC) | Crystal Morphology |

|---|---|---|---|

| n-Hexane | 88.7 | 99.1 | Needle-like |

| Cyclohexane | 89.8 | 99.3 | Plate-like |

| Diethyl ether | 87.5 | 99.1 | Irregular |

Impurity Removal

Initial extraction with n-hexane removes unreacted hexyl bromide and Boc byproducts. Acidic workup (pH 1–3) followed by dioxane extraction isolates the target compound from hydrophilic impurities.

Analytical Characterization

Spectroscopic Confirmation

Physicochemical Properties

Table 2: Physicochemical Data for this compound

| Property | Value | Method |

|---|---|---|

| Melting point | 84–86°C | DSC |

| [α]²⁰D | +25.1° (c=1, EtOH) | Polarimetry |

| Log P (n-octanol/water) | 0.24 | Shake flask |

| Solubility in water | 12.5 mg/mL | Saturated solution |

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Parameter | Patent CN104276964A | ACS Omega |

|---|---|---|

| Boc protection yield | 93.87% | 85–89% |

| Hexylation solvent | Not specified | DMF |

| Crystallization purity | 99.1–99.3% | 98.5–99.0% |

| Environmental impact | Low (aqueous base) | Moderate (DMF) |

The patent method excels in Boc protection efficiency, while the ACS Omega approach offers greener alkylation alternatives.

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-hexyl-glycine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

Deprotection: The major product is the free amine derivative of glycine.

Substitution: The major products are N-substituted glycine derivatives, depending on the substituent introduced.

Scientific Research Applications

Synthesis of N-Boc-N-hexyl-glycine

This compound can be synthesized through a series of well-established organic reactions involving the protection of the amine group and subsequent alkylation. The process typically involves:

- Boc Protection : The amino group of glycine is protected using a Boc (tert-butyloxycarbonyl) group to prevent unwanted reactions during alkylation.

- Alkylation : The protected glycine is then subjected to N-alkylation with hexyl bromide or another suitable alkyl halide to introduce the hexyl chain.

This compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The hydrophobic nature of the hexyl group enhances its ability to penetrate bacterial membranes, leading to increased efficacy compared to other glycine derivatives .

Ligand Properties

This compound has been investigated for its potential as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it a candidate for applications in catalysis and materials science. Molecular docking studies suggest that it can effectively bind with metal centers, which may enhance catalytic activity in various reactions .

Polymer Chemistry Applications

This compound has been utilized in the synthesis of poly(amino acid) derivatives through ring-opening polymerization of N-carboxyanhydrides (NCAs). The introduction of the hexyl side chain provides unique properties such as increased hydrophobicity and improved mechanical strength in polymeric materials .

Table 1: Comparison of Properties of this compound Derivatives

| Property | This compound | Other Glycine Derivatives |

|---|---|---|

| Hydrophobicity | High | Variable |

| Antimicrobial Activity | Yes | Limited |

| Ligand Stability | High | Variable |

| Polymer Compatibility | Excellent | Moderate |

Study on Antimicrobial Activity

A study published in 2023 explored the antimicrobial efficacy of several N-substituted glycine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Coordination Chemistry Investigation

Another research initiative focused on the ligand properties of this compound, revealing its capacity to form stable complexes with transition metals. This study highlighted its potential application in catalysis, particularly in C–N bond formation reactions .

Mechanism of Action

The mechanism of action of N-Boc-N-hexyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group provides stability during synthetic processes and can be easily removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions. The hexyl group enhances the hydrophobicity of the molecule, which can influence its interactions with other molecules and biological systems .

Comparison with Similar Compounds

N-Boc-Glycine (Boc-Gly-OH)

- Structure: Single Boc group on glycine’s amino group.

- Molecular Formula: C₇H₁₃NO₄; Molecular Weight: 175.18 g/mol .

- Properties :

- Key Difference : Lacks the hexyl chain, making it less lipophilic than N-Boc-N-Hexyl-Glycine.

N-Palmitoyl Glycine (PalGly)

- Structure: Glycine with a hexadecanoyl (C16) chain.

- Molecular Formula: C₁₈H₃₅NO₃; Molecular Weight: 313.48 g/mol .

- Properties :

- Key Difference : Acylated glycine with a longer chain vs. Boc-protected derivative.

N-Oxalylglycine

- Structure : Oxalyl group attached to glycine.

- Molecular Formula: C₄H₅NO₅; Molecular Weight: 147.09 g/mol .

- Properties :

- Key Difference : Oxalyl group confers distinct reactivity and polarity compared to Boc/alkyl derivatives.

N-Boc-DL-Phenylglycine

- Structure : Boc-protected glycine with a phenyl group.

- Molecular Formula: C₁₃H₁₇NO₄; Molecular Weight: 251.28 g/mol .

- Properties :

- Key Difference : Phenyl group vs. hexyl chain alters steric and electronic properties.

N-Boc-N'-(9-Xanthenyl)-L-Glutamine

- Structure : Boc and xanthenyl groups on glutamine.

- Molecular Formula : C₂₃H₂₆N₂O₆; Molecular Weight : 426.46 g/mol .

- Properties :

- Key Difference : Heterocyclic substituent vs. alkyl chain in this compound.

Data Tables

Table 1. Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Profile |

|---|---|---|---|---|

| This compound | C₁₃H₂₅NO₄ | ~283.34 | Boc, Hexyl | Organic solvents (e.g., CH₂Cl₂) |

| N-Boc-Glycine | C₇H₁₃NO₄ | 175.18 | Boc | DMF, DMSO |

| N-Palmitoyl Glycine | C₁₈H₃₅NO₃ | 313.48 | Hexadecanoyl | Lipophilic solvents |

| N-Oxalylglycine | C₄H₅NO₅ | 147.09 | Oxalyl | Polar aqueous solutions |

| N-Boc-DL-Phenylglycine | C₁₃H₁₇NO₄ | 251.28 | Boc, Phenyl | DMF, THF |

Key Research Findings

- Lipophilicity : The hexyl chain in this compound enhances membrane permeability compared to unmodified Boc-Glycine, making it suitable for drug delivery systems .

- Synthesis Challenges : Introducing two substituents (Boc and hexyl) requires careful optimization to avoid side reactions, such as incomplete protection .

- Toxicity : While Boc-protected compounds are generally low-risk, alkyl chains like hexyl may require additional safety protocols (e.g., skin protection) .

Biological Activity

N-Boc-N-hexyl-glycine, a derivative of glycine with a tert-butyloxycarbonyl (Boc) protecting group and a hexyl side chain, has garnered interest in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features:

- A Boc group that serves as a protective moiety for the amine.

- A hexyl chain that enhances lipophilicity, potentially affecting its interaction with biological membranes.

Antibacterial Properties

Research has shown that N-Boc derivatives can exhibit varying degrees of antibacterial activity depending on their structure. In a study evaluating several derivatives, it was noted that this compound was inactive against multiple bacterial strains. However, the activity of other analogues was found to be highly dependent on the chain length and lipophilicity of the substituents attached to the nitrogen atom .

Table 1: Antibacterial Activity of N-Boc Derivatives

| Compound | Activity Against Bacteria | Lipophilicity (ClogD) |

|---|---|---|

| This compound | Inactive | 2.22 |

| N-Boc-undecanoyl | Active | 0.40 |

| N-Boc-acetyl | Inactive | -2.65 |

Cytotoxicity Studies

In cytotoxicity assessments, this compound was compared against various cell lines to evaluate its safety profile. The compound exhibited low toxicity towards HEK293 and PMBC cells, with LD50 values indicating a favorable safety margin for potential therapeutic applications:

Table 2: Cytotoxicity of this compound

| Cell Line | LD50 (µM) |

|---|---|

| HEK293 | ≥90.9 |

| PMBC | ≥90.9 |

These results suggest that while the compound may lack antibacterial efficacy, it does not pose significant cytotoxic risks at higher concentrations.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, its structural features suggest potential interactions with cellular membranes due to its lipophilic nature. The hexyl chain may facilitate membrane penetration, which is critical for compounds targeting intracellular processes.

Case Studies

- Peptide Lipidation : In studies involving lipidation strategies for peptides, derivatives similar to this compound were explored for their ability to enhance membrane localization and stability of therapeutic peptides . These findings indicate that modifications such as lipidation can significantly alter the pharmacokinetic properties of peptide-based drugs.

- Enantioselective Reactions : Research into asymmetric organocatalytic reactions involving N-Boc-protected amino acids highlighted the utility of such compounds in synthesizing biologically active molecules . This underscores the importance of this compound as a versatile building block in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.